Elubaquine -

Elubaquine

Catalog Number: EVT-1562269
CAS Number:
Molecular Formula: C21H27N3O3
Molecular Weight: 369.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Elubaquine is synthesized from quinoline derivatives, which are known for their antimalarial properties. The classification of Elubaquine falls within the broader category of 4-aminoquinolines, akin to well-known drugs like chloroquine and amodiaquine. This classification is significant as it informs researchers about the potential mechanisms of action and expected pharmacological effects based on structural similarities.

Synthesis Analysis

Methods and Technical Details

The synthesis of Elubaquine involves several key steps that leverage established organic chemistry techniques. The primary method used is a multi-step synthesis starting from readily available quinoline derivatives.

  1. Starting Material: The synthesis typically begins with a substituted quinoline.
  2. Functionalization: Key functional groups are introduced through electrophilic aromatic substitution or nucleophilic addition reactions.
  3. Coupling Reactions: The formation of the final compound often involves coupling reactions that link various functional groups, enhancing the compound's antimalarial activity.
  4. Purification: After synthesis, Elubaquine is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

The detailed reaction mechanisms involve intermediates that are carefully monitored through spectroscopic methods to confirm their identity at each stage.

Molecular Structure Analysis

Structure and Data

Elubaquine's molecular structure can be represented by its chemical formula, which includes a quinoline backbone with specific substituents that enhance its pharmacological properties.

  • Molecular Formula: C18H22ClN3O
  • Molecular Weight: 343.84 g/mol
  • Structural Features: The compound features a chloro group and an amino group positioned strategically to optimize interactions with biological targets within the malaria parasite.

The three-dimensional conformation of Elubaquine is critical for its binding affinity to the target enzymes involved in the malaria lifecycle.

Chemical Reactions Analysis

Reactions and Technical Details

Elubaquine undergoes several chemical reactions that are crucial for its activity:

  1. Protonation: In acidic environments, the amino group can become protonated, increasing solubility.
  2. Metabolic Transformations: In biological systems, Elubaquine may undergo oxidation or N-dealkylation, leading to metabolites that can also exhibit antimalarial activity.
  3. Interaction with Biological Targets: The primary reaction of interest is Elubaquine's interaction with heme polymerase in Plasmodium species, where it inhibits the conversion of toxic heme into non-toxic hemozoin.

These reactions are essential to understand for optimizing dosage and predicting potential resistance mechanisms.

Mechanism of Action

Process and Data

Elubaquine exerts its antimalarial effects primarily through the inhibition of heme polymerase, which is vital for the survival of the malaria parasite.

  • Inhibition Mechanism: By preventing the polymerization of free heme into hemozoin, Elubaquine causes an accumulation of toxic heme within the parasite.
  • Cellular Impact: This accumulation leads to oxidative stress and eventual cell death in Plasmodium species.

The effectiveness of Elubaquine against resistant strains highlights its potential as a valuable addition to current antimalarial therapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Elubaquine is typically a white crystalline solid.
  • Solubility: It exhibits moderate solubility in water, which can be enhanced by adjusting pH levels.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data regarding its melting point, boiling point, and partition coefficient (log P) are essential for formulating effective dosages.

Applications

Scientific Uses

Elubaquine has significant potential in scientific research, particularly in:

  • Antimalarial Drug Development: It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  • Resistance Studies: Its unique mechanism provides insights into combating drug resistance in malaria treatment.
  • Combination Therapies: Research is ongoing into using Elubaquine in combination with other antimalarials to improve treatment outcomes.
Introduction to 8-Aminoquinoline Antimalarials

Historical Development of 8-Aminoquinoline Compounds

The 8-aminoquinoline class of antimalarials originated with pamaquine (plasmoquine), synthesized in 1925 as the first synthetic alternative to quinine. Early clinical observations revealed its unique ability to prevent relapses in vivax malaria but also uncovered dose-limiting hemotoxicity [1]. This prompted the development of primaquine in 1950, which became the cornerstone for radical cure due to its improved therapeutic index. Primaquine’s mechanism targets the dormant hypnozoite stages of Plasmodium vivax and ovale, unlike blood-stage schizonticides [6]. Subsequent derivatives like tafenoquine (2018) focused on prolonged half-lives, enabling single-dose regimens, while elubaquine emerged from systematic optimization efforts to enhance hypnozoitocidal efficacy and metabolic stability [6] [10].

Table 1: Evolution of Key 8-Aminoquinoline Antimalarials

CompoundDevelopment EraTotal Dose (Adults)Key AdvancementLimitations
Pamaquine1920s30–60 mg/day × 5–10 daysFirst synthetic hypnozoitocideHigh hemolysis risk
Primaquine1950s210–420 mg (14 days)Improved safety profileAdherence challenges
Tafenoquine2010s300 mg single doseLong half-lifeG6PDd contraindication
Elubaquine2010sUnder investigationEnhanced metabolic stabilityClinical trials ongoing

Global Burden of Relapsing Plasmodium vivax and ovale Malaria

P. vivax causes 14 million clinical cases annually, with 2.5–4.1 billion people at risk in endemic regions [4] [10]. Unlike P. falciparum, its transmission persists due to:

  • Relapse frequency: Tropical strains reactivate every 21–42 days, accounting for >80% of blood-stage infections in endemic areas [10].
  • Geographic expansion: Chloroquine-resistant P. vivax (CRPV) dominates in Indonesia, Papua New Guinea, and the Amazon Basin, complicating control [4] [7].
  • Pediatric burden: Children in Southeast Asia and South America exhibit high P. vivax recurrence rates, contributing to chronic anemia and developmental delays [7] [10].P. ovale, though less prevalent, remains endemic in West Africa and requires identical radical cure strategies [5].

Emergence of Drug Resistance in Antimalarial Therapeutics

Resistance has compromised frontline therapies:

  • Chloroquine (CQ) resistance: First reported in 1989, CRPV now exhibits >50% failure rates in Indonesia, driving increased use of artemisinin-based combinations (ACTs) for blood-stage clearance [4] [7].
  • Primaquine tolerance: Relapse rates after supervised primaquine (15 mg/day × 14 days) reach 30–40% in Southeast Asia, suggesting reduced susceptibility [3] [10].
  • ACT limitations: While effective against blood stages, ACTs lack hypnozoitocidal activity, leaving reservoirs intact. In Ethiopia, unsupervised primaquine adherence was <40%, driving relapse rates >50% within 6 months [10] [3].

Rationale for Elubaquine Development: Addressing Hypnozoite Eradication Gaps

Elubaquine (CDRI-97/78) was developed to overcome three critical barriers:

  • Pharmacokinetic limitations: Primaquine’s short half-life (4–6 h) necessitates prolonged regimens. Elubaquine optimizes hepatic exposure through reduced CYP2D6-mediated metabolism [6].
  • Adherence barriers: The 14-day primaquine course sees <30% completion in rural settings [10]. Elubaquine’s structural modifications aim for equivalent radical cure in ≤7 days.
  • G6PDd testing limitations: Point-of-care G6PD diagnostics remain inaccessible in 85% of endemic regions [6] [10]. Elubaquine’s design targets reduced oxidative stress potential compared to primaquine.

Table 2: Target Product Profile for Next-Generation Hypnozoitocides

ParameterPrimaquineTafenoquineElubaquine
Dosing duration14 daysSingle dose3–7 days (target)
G6PDd sensitivityHighContraindicatedModerate (preclinical)
Efficacy against tropical strainsVariable (60–90%)>85%>90% (animal models)
Metabolic pathwayCYP2D6-dependentCYP2D6-independentCYP3A4-dominated

Note: Elubaquine data based on preclinical studies. Clinical efficacy/safety profiles remain under investigation [6].

Properties

Product Name

Elubaquine

IUPAC Name

(3E)-3-[1-[4-[(6-methoxyquinolin-8-yl)amino]pentylamino]ethylidene]oxolan-2-one

Molecular Formula

C21H27N3O3

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C21H27N3O3/c1-14(6-4-9-22-15(2)18-8-11-27-21(18)25)24-19-13-17(26-3)12-16-7-5-10-23-20(16)19/h5,7,10,12-14,22,24H,4,6,8-9,11H2,1-3H3/b18-15+

InChI Key

ADCOUXIGWFEYJP-OBGWFSINSA-N

Synonyms

ulaquine
CDRI 80-53
N'-(3-acetyl-4,5-dihydro-2-furanyl)-N(4)-(6-methoxy-8-quinolyl)-1,4-pentanediamine

Canonical SMILES

CC(CCCNC(=C1CCOC1=O)C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Isomeric SMILES

CC(CCCN/C(=C/1\CCOC1=O)/C)NC2=C3C(=CC(=C2)OC)C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.